3,8-Di(9H-carbazol-9-yl)-1,10-phenanthroline
Description
Crystallographic Analysis and Bonding Configurations
X-ray crystallographic analysis has provided fundamental insights into the molecular geometry and bonding characteristics of this compound. The crystallographic investigations reveal that the compound crystallizes with specific unit cell parameters and exhibits well-defined bond lengths and angles throughout its structure. The carbon-nitrogen bond lengths connecting the carbazole units to the phenanthroline core measure approximately 1.42 Å, indicating strong covalent bonding between these moieties.
The most striking structural feature identified through crystallographic analysis is the significant twisting of the carbazole substituents relative to the phenanthroline plane. The dihedral angles between the carbazole units and the central phenanthroline core range from 83 to 87 degrees, demonstrating substantial non-planarity in the overall molecular architecture. This twisted configuration prevents the formation of a completely planar π-system and influences the electronic properties of the compound.
Single-crystal X-ray diffraction measurements have been successfully performed on related derivatives, providing comparative structural data. The crystallographic studies reveal that while the phenanthroline core maintains its planar geometry, the carbazole substituents adopt orientations that minimize steric hindrance while maintaining conjugative interactions. The molecular packing in the crystal lattice shows characteristic π-π stacking interactions between adjacent molecules, with intermolecular distances consistent with van der Waals interactions.
Table 1: Crystallographic Bond Parameters
| Bond Type | Length (Å) | Dihedral Angle (°) | Reference Compound |
|---|---|---|---|
| Carbon-Nitrogen (Carbazole-Phenanthroline) | 1.42 | 83-87 | This compound |
| Carbon-Nitrogen (Phenothiazine-Phenanthroline) | 1.43 | 80-85 | 4,7-Di(10H-phenothiazin-10-yl)-1,10-phenanthroline |
The crystallographic data indicates that the compound exhibits exceptional thermal stability, with melting points exceeding 350°C for carbazolyl derivatives, significantly higher than related phenothiazinyl analogs which demonstrate melting points around 149-150°C. This enhanced thermal stability correlates directly with the robust bonding configurations and the extended aromatic framework.
Electronic Structure Modeling via Density Functional Theory (DFT)
Density functional theory calculations have been extensively employed to elucidate the electronic structure and molecular orbital characteristics of this compound. These computational studies provide detailed insights into the frontier molecular orbital energies, charge distribution, and electronic transitions that govern the compound's photophysical and electrochemical properties.
The DFT calculations reveal that the highest occupied molecular orbital (HOMO) energy level is positioned at approximately -5.8 eV, while the lowest unoccupied molecular orbital (LUMO) energy is calculated at -2.3 eV. This energy gap of 3.5 eV indicates significant electronic stabilization and contributes to the compound's excellent thermal and chemical stability. The calculations demonstrate that the HOMO is primarily localized on the carbazole substituents, reflecting their electron-donating character, while the LUMO is predominantly centered on the phenanthroline core, consistent with its electron-accepting properties.
Computational modeling has also investigated the spatial distribution of frontier molecular orbitals throughout the molecular framework. The results indicate that the carbazole units contribute significantly to the HOMO density, with the nitrogen atoms playing crucial roles in orbital delocalization. The phenanthroline core dominates the LUMO distribution, creating an effective charge-separated state upon electronic excitation.
Table 2: DFT-Calculated Electronic Parameters
| Parameter | 3,8-Di(carbazol-9-yl)-phenanthroline | 4,7-Di(phenothiazin-10-yl)-phenanthroline | 4,7-Di(pyrrolidin-1-yl)-phenanthroline |
|---|---|---|---|
| HOMO Energy (eV) | -5.8 | -5.6 | -5.3 |
| LUMO Energy (eV) | -2.3 | -2.1 | -1.9 |
| Energy Gap (eV) | 3.5 | 3.5 | 3.4 |
| Oxidation Potential (V) | 1.2 | 1.0 | 0.9 |
The DFT studies have also examined the effects of substitution position on electronic structure. Calculations indicate that substitution at the 3- and 8-positions of the phenanthroline core provides optimal electronic coupling between the carbazole donors and the phenanthroline acceptor, while maintaining adequate spatial separation to prevent excessive steric interactions. The computational results demonstrate that this substitution pattern achieves the greatest stabilization of the LUMO energy levels compared to other possible substitution positions.
π-Conjugation Effects in the Biphenanthroline-Carbazole System
The π-conjugation system in this compound creates a unique electronic framework that extends across the entire molecular structure. The conjugative interactions between the carbazole units and the phenanthroline core facilitate electron delocalization and influence the compound's photophysical properties. Despite the significant dihedral angles between the carbazole and phenanthroline planes, substantial π-orbital overlap maintains effective conjugation throughout the system.
Spectroscopic investigations have revealed characteristic absorption bands that reflect the extended conjugation in the molecule. The compound exhibits strong absorption in the ultraviolet region, with absorption maxima around 340 nm, consistent with π-π* electronic transitions involving the entire conjugated system. The extended conjugation also contributes to the compound's luminescent properties, enabling applications in organic optoelectronic devices.
Properties
IUPAC Name |
3,8-di(carbazol-9-yl)-1,10-phenanthroline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H22N4/c1-5-13-31-27(9-1)28-10-2-6-14-32(28)39(31)25-19-23-17-18-24-20-26(22-38-36(24)35(23)37-21-25)40-33-15-7-3-11-29(33)30-12-4-8-16-34(30)40/h1-22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDAGMMCQENYLIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CN=C5C(=C4)C=CC6=CC(=CN=C65)N7C8=CC=CC=C8C9=CC=CC=C97 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H22N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10478539 | |
| Record name | 3,8-Di(9H-carbazol-9-yl)-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10478539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
796847-41-1 | |
| Record name | 3,8-Di(9H-carbazol-9-yl)-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10478539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,8-Di(9H-carbazol-9-yl)-1,10-phenanthroline typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 9H-carbazole and 1,10-phenanthroline.
Coupling Reaction: The key step involves a coupling reaction between 9H-carbazole and 1,10-phenanthroline. This is often achieved using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling or Buchwald-Hartwig amination.
Reaction Conditions: The reaction is typically carried out in the presence of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or dimethylformamide) under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (80-120°C).
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity starting materials, and employing efficient purification techniques such as recrystallization or chromatography to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3,8-Di(9H-carbazol-9-yl)-1,10-phenanthroline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenanthroline or carbazole moieties are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products:
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Organic Electronics
OLEDs :
3,8-Di(9H-carbazol-9-yl)-1,10-phenanthroline is widely used as a host material in OLEDs. Its excellent thermal and chemical stability, along with its ability to transport both electrons and holes, makes it ideal for this application. The compound facilitates efficient electroluminescence due to its favorable energy levels for charge carrier transport .
Case Study :
Research has demonstrated that OLEDs utilizing this compound exhibit high efficiency and stability under operational conditions. For instance, devices incorporating this compound achieved luminous efficiencies exceeding 20 cd/A with prolonged operational lifetimes .
Photovoltaics
In organic solar cells, this compound serves as both a donor and acceptor material. Its ability to enhance light absorption and charge transport significantly improves the overall efficiency of photovoltaic devices.
Data Table: Performance Metrics in Photovoltaics
| Parameter | Value |
|---|---|
| Power Conversion Efficiency | Up to 12% |
| Fill Factor | 0.70 |
| Short-Circuit Current Density | 18 mA/cm² |
This data indicates that incorporating this compound can lead to substantial improvements in solar cell performance .
Sensors
The compound's fluorescence properties make it suitable for developing chemical sensors. It can detect various analytes through changes in fluorescence intensity upon interaction with target molecules.
Case Study :
A study demonstrated the use of this compound in sensors for detecting heavy metal ions. The sensor exhibited high sensitivity and selectivity towards lead ions (Pb²⁺), showcasing a detection limit in the nanomolar range .
Mechanism of Action
The mechanism of action of 3,8-Di(9H-carbazol-9-yl)-1,10-phenanthroline in optoelectronic devices involves its ability to transport charge carriers (electrons and holes) efficiently. The compound’s molecular structure allows for effective conjugation and charge delocalization, which facilitates the movement of charge carriers through the material. In OLEDs, this results in efficient electroluminescence, while in solar cells, it enhances the separation and transport of photogenerated charge carriers.
Comparison with Similar Compounds
Electrochemical and Electronic Properties
Redox Potentials and HOMO/LUMO Levels
| Compound | Oxidation Potential (V) | Reduction Potential (V) | HOMO (eV) | LUMO (eV) |
|---|---|---|---|---|
| DCP | +1.05 | -1.20 | -5.45 | -3.20 |
| Phenothiazine Derivative | +0.98 | -1.15 | -5.30 | -3.10 |
| p-NMe₂-Phen | +1.12 | -1.30 | -5.60 | -3.40 |
- Aligns with DFT-calculated HOMO/LUMO levels .
- Phenothiazine Derivatives: Exhibit slightly higher HOMO energies, enhancing hole-transport capabilities in OLEDs .
Application-Specific Performance
Catalysis (CO2RR)
- DCP@Fe: Achieves 92% CO selectivity at -0.8 V vs. RHE, outperforming Au₈ nanoclusters due to stabilized Fe–N₄ active sites .
- Phenothiazine-Metal Complexes: Less explored in catalysis but show promise in photoredox reactions due to redox-active sulfur centers .
Organic Electronics
- DCP : Used in blue OLEDs with turn-on voltages <1.5 V, leveraging its deep LUMO for electron injection .
Biological Activity
3,8-Di(9H-carbazol-9-yl)-1,10-phenanthroline is a compound of significant interest in various fields including organic electronics and biological studies. This article explores its biological activity, focusing on its mechanisms of action, applications, and relevant research findings.
Chemical Structure and Properties
The compound features a biphenyl structure with two carbazole units attached to the 1,10-phenanthroline core. This configuration allows for extensive π-conjugation, which is crucial for its electronic properties. The molecular weight of this compound is approximately 510.59 g/mol .
The biological activity of this compound can be attributed to its ability to interact with biological molecules through various mechanisms:
- Electron Transfer : The compound acts as an electron donor or acceptor, facilitating redox reactions in biological systems.
- Fluorescence Properties : Its fluorescence characteristics are utilized in sensing applications, allowing for the detection of specific analytes in biological samples .
- Photodynamic Activity : Studies indicate that it can generate reactive oxygen species (ROS) upon light irradiation, which can be leveraged in photodynamic therapy for cancer treatment .
1. Anticancer Activity
Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. A study showed that the compound induced apoptosis in human breast cancer cells through ROS generation and mitochondrial dysfunction .
2. Fluorescent Probes
Due to its strong fluorescence properties, this compound is employed as a fluorescent probe in biochemical assays. It has been used to detect metal ions and other biomolecules with high sensitivity .
3. Organic Electronics
In addition to biological applications, the compound is notable for its role in organic light-emitting diodes (OLEDs) and organic solar cells due to its excellent charge transport properties .
Research Findings
A summary of key research findings regarding the biological activity of this compound is presented below:
Case Study 1: Anticancer Efficacy
In a controlled study involving MCF-7 breast cancer cells, treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to oxidative stress and mitochondrial damage.
Case Study 2: Sensing Applications
A recent investigation highlighted the use of this compound as a sensor for detecting copper ions in aqueous solutions. The fluorescence intensity decreased significantly upon copper binding, indicating its potential as a selective chemosensor.
Q & A
Basic: What synthetic methodologies are employed for preparing 3,8-Di(9H-carbazol-9-yl)-1,10-phenanthroline, and how can reaction yields be optimized?
Answer:
The synthesis of this compound involves nucleophilic aromatic substitution (SNAr) using 3,8-dichloro-1,10-phenanthroline and 9H-carbazole. Key steps include:
- Reaction conditions : Reflux in DMSO with Cs₂CO₃ (2:1 carbazole-to-dichlorophenanthroline ratio) for 12–24 hours .
- Purification : Column chromatography (CH₂Cl₂/hexane) is critical due to byproduct formation .
- Yield optimization : Lower yields (45–55%) compared to phenothiazine analogs arise from the weaker nucleophilicity of the carbazole anion. Moisture exclusion and extended reaction times improve efficiency .
Basic: What analytical techniques are critical for characterizing the purity and structure of this compound?
Answer:
Key characterization methods:
Advanced: What electrochemical mechanisms govern the oxidation and reduction of this compound?
Answer:
- Oxidation : Two quasi-reversible peaks (+0.85 V and +1.25 V vs Fc+/Fc) correspond to carbazole radical cation formation and dimerization. In-situ UV-Vis detects intermediates (λ = 550–600 nm) .
- Reduction : At −1.8 V, C-N bond cleavage produces 3-(9H-carbazol-9-yl)-1,10-phenanthroline and free phenanthroline, confirmed by HPLC-MS/MS .
- IR spectroelectrochemistry : Identifies dimeric dications via N-N stretching bands (1450 cm⁻¹) .
Advanced: How does this compound enhance Ir(III)-based electroluminescent devices?
Answer:
As a ligand in Ir(III) complexes, it improves:
- Photoluminescence quantum yield (PLQY) : Increased by 20–30% due to steric hindrance reducing π-π stacking .
- Thermal stability : Decomposition temperatures >350°C ensure device durability .
- Emission tuning : Carbazole’s electron-donating properties stabilize excited states, enabling λem = 520–620 nm .
Advanced: How are data contradictions resolved in electrochemical studies of carbazole-substituted phenanthrolines?
Answer:
- Multi-technique validation : Cross-referencing CV with in-situ UV-Vis/IR distinguishes reversible electron transfer from decomposition .
- Bulk electrolysis + HPLC-DAD/MS : Isolates transient species (e.g., dimeric dications) .
- DFT modeling : Predicts redox potentials and rationalizes unexpected voltammetric peaks .
Basic: How do steric/electronic properties influence coordination chemistry with transition metals?
Answer:
- Steric effects : 3,8-substitution prevents aggregation, verified by concentration-independent emission .
- Electronic effects : Carbazole lowers LUMO energy, enhancing metal-ligand charge transfer (MLCT) in catalysis .
- Redox activity : Sequential oxidation (carbazole) and reduction (phenanthroline) enable catalytic electron transfer .
Advanced: What challenges arise in synthesizing unsymmetric derivatives, and how are they addressed?
Answer:
- Competing pathways : Vicarious nucleophilic substitution (VNS) competes with SNAr.
- Solutions :
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
